2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 852218-16-7) is a heterocyclic compound with a fused thienopyrimidinone core. Its molecular formula is C₁₃H₉ClN₂OS, and it features a chloromethyl group at position 2 and a phenyl substituent at position 6 (Fig. 1). This structure confers unique electronic and steric properties, making it a versatile intermediate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(chloromethyl)-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11-15-12(17)9-6-10(18-13(9)16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZLGTMVTXLUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195778 | |
| Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852218-16-7 | |
| Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852218-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One effective method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving palladium-catalyzed reactions and cyclocondensation processes can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Reaction Conditions:
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Precursor : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or analogous intermediates.
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Reagents : Chloroacetonitrile, dry HCl gas (generated in situ via Kipp’s apparatus).
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Solvent : 1,4-Dioxane or glacial acetic acid.
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Temperature : Room temperature to reflux (25–100°C).
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Time : 1–24 hours.
Mechanism:
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Cyclization : The thiophene precursor reacts with chloroacetonitrile under acidic conditions to form the thieno[2,3-d]pyrimidine core.
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Chloromethyl Introduction : Chloroacetonitrile acts as both a cyclization agent and a chloromethyl group donor.
Yield and Purification:
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Yield : 55–93% (varies with substituents and reaction scale).
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Workup : Precipitation in ice/water, neutralization with ammonia, and recrystallization from ethanol or methanol-chloroform mixtures .
Nucleophilic Substitution Reactions
The chloromethyl group undergoes substitution with nucleophiles like amines, carboxylates, and alcohols.
2.1. Reaction with Amines
Example : Reaction with morpholine to form 2-(morpholinomethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
| Parameter | Details |
|---|---|
| Reagents | Morpholine, DMF |
| Conditions | 100°C, 2–4 hours |
| Yield | 48–85% |
| Key Observation | Higher temperatures accelerate substitution; steric hindrance affects yields . |
2.2. Reaction with Carboxylates
Example : Synthesis of nicotinic acid conjugates.
| Parameter | Details |
|---|---|
| Reagents | Sodium nicotinate, glacial acetic acid or DMF |
| Conditions | Reflux (28 hours in acetic acid) |
| Yield | 72–80% |
| Application | Prodrug development for enhanced bioavailability . |
Cyclization and Heterocycle Formation
The chloromethyl group participates in forming fused heterocyclic systems.
Reaction with o-Phenylenediamine
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Product : Pyrrolo[3,4-b]quinoxaline derivatives.
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Conditions : Reflux in DMF with anhydrous K₂CO₃ (12–18 hours).
Mechanistic Insight:
The chloromethyl group acts as a leaving group, enabling intramolecular cyclization to form larger polycyclic frameworks.
Halogen Exchange Reactions
The chloromethyl group can be converted to other halides under specific conditions.
Example: Bromination
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Reagents : Bromine in acetic acid.
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Conditions : 80°C, 1 hour.
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Product : 2-(Bromomethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Stability and Handling
Scientific Research Applications
Cancer Research
Recent studies have highlighted the potential of 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit d-Dopachrome tautomerase (D-DT), which is implicated in non-small cell lung cancer (NSCLC) proliferation.
In a study published in Nature Communications, derivatives of thieno[2,3-d]pyrimidine were synthesized and tested for their inhibitory potency against MIF2 tautomerase activity. The most potent compound exhibited an IC50 value of 2.6 ± 0.2 μM, indicating strong potential for therapeutic applications in cancer treatment .
Enzyme Inhibition
The compound's structure suggests it may act as a competitive inhibitor for various enzymes, including MIF (Macrophage Migration Inhibitory Factor). The structure-activity relationship (SAR) studies indicate that modifications on the thiophene and pyrimidine rings can enhance inhibitory potency. For instance, substituting different groups at specific positions has yielded compounds with improved IC50 values compared to standard inhibitors .
Case Study 1: MIF Inhibition
A detailed investigation into the inhibition of MIF2 by derivatives of thieno[2,3-d]pyrimidine revealed that compounds with a chlorophenyl substitution at the R2 position exhibited enhanced inhibitory activity. The study utilized a series of synthesized compounds and evaluated their effects on MIF-mediated pathways in cancer cell lines, demonstrating the potential for these compounds as lead candidates for further development .
| Compound | IC50 (μM) | Substitution |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | None |
| R110 | 15 ± 0.8 | Butyl |
| 3i | 2.6 ± 0.2 | CF3 |
| 7d | 5.1 ± 0.5 | Benzyl |
Case Study 2: Synthesis and Characterization
The synthesis of various derivatives was achieved through condensation reactions involving ketones and cyanoacetamides followed by cyclization with sulfur to form thieno[2,3-d]pyrimidines. High-performance liquid chromatography (HPLC) was used to confirm the purity (>95%) of the synthesized compounds, ensuring their viability for biological testing .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives have been designed to inhibit the VEGFR-2 enzyme, which plays a crucial role in angiogenesis and cancer progression . The compound’s ability to bind to the active site of the enzyme and block its activity leads to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarities and Substituent Effects
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is shared among several derivatives, but substituent variations dictate their chemical and biological profiles. Key analogs include:
Key Observations :
- Chloromethyl vs. Methyl : The chloromethyl group at C2 in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., alkylation), unlike methyl or sulfanyl groups .
- Phenyl vs. Alkyl : The phenyl group at C6 contributes to π-π stacking interactions in biological systems, as seen in 6-phenyl derivatives with antifungal activity .
Antifungal Activity :
- Target Compound: No direct data, but structurally similar 2-alkylamino-3-aryl-6-triazolyl derivatives (e.g., 6h in ) show 92% inhibition against Colletotrichum gossypii at 50 mg/L . The chloromethyl group may enhance membrane permeability or target cysteine residues in fungal enzymes.
- Sulfanyl Derivatives : Compound 735319-20-7 (sulfanyl at C2) exhibits moderate activity due to thiol-mediated redox interactions .
Anticancer Activity :
- Benzylamino Derivatives: 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one shows broad cytotoxicity (mean growth inhibition: 51.01%) in NCI-60 cell lines . The chloromethyl group in the target compound may act as an alkylating agent, disrupting DNA replication.
Enzyme Inhibition :
- Dihydrofolate Reductase (DHFR): 2-Amino-6-(arylaminomethyl) derivatives (e.g., 4a in ) inhibit DHFR via hydrogen bonding with the active site. The chloromethyl group’s electrophilicity could enable covalent binding, a distinct mechanism .
Physicochemical Properties
The chloromethyl group reduces polarity compared to hydroxyl or amino substituents, affecting solubility and bioavailability.
Biological Activity
2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core, positions it as a promising candidate for various biological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- CAS Number : 852218-16-7
The biological activity of this compound is largely attributed to its interactions with various biochemical targets:
- Kinase Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have shown the ability to inhibit several kinases by interfering with ATP binding. This inhibition can affect critical signaling pathways involved in cell proliferation and survival.
- Cytochrome bd Oxidase Interaction : This compound has been demonstrated to interact with cytochrome bd oxidase, an enzyme crucial for the electron transport chain in Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts ATP production, which may have implications for antibacterial activity.
Antitumor Effects
Research indicates that this compound exhibits potent antitumor activity:
- EGFR Kinase Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is often overactive in various cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- In Vitro Studies : In vitro assays demonstrate that this compound can effectively inhibit cancer cell lines through targeted kinase inhibition. The resulting decrease in cell viability supports its potential use as an anticancer agent.
- Biochemical Pathway Analysis : Detailed biochemical analyses reveal that the compound affects multiple signaling pathways associated with cell survival and proliferation, including those linked to apoptosis and cell cycle regulation.
Summary of Biological Activities
Q & A
Basic: What synthetic strategies are employed to introduce the chloromethyl group at the 2-position of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
The chloromethyl group can be introduced via nucleophilic substitution or alkylation. For example, in analogous compounds, the 2-position is functionalized using chloromethyl halides or Mannich-type reactions under basic conditions. demonstrates the use of arylaminomethyl substitutions at the 6-position, suggesting that similar methods (e.g., reaction with chloromethylamine or chloroacetyl chloride) could be adapted for 2-(chloromethyl) derivatives. Optimization of reaction pH (e.g., using triethylamine) and solvent polarity (e.g., DMF or THF) is critical to avoid side reactions .
Basic: What spectroscopic techniques are essential for characterizing 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one?
Key techniques include:
- 1H NMR : To confirm the chloromethyl group (δ ~4.5–5.5 ppm for CH2Cl) and aromatic protons (δ ~7.3–8.3 ppm for phenyl groups). For example, in a shows a singlet at δ 5.23 ppm for the furylmethyl group, which would shift upfield for chloromethyl .
- IR Spectroscopy : Detection of C-Cl stretching (550–650 cm⁻¹) and carbonyl absorption (1650–1700 cm⁻¹) .
- HRMS : To verify molecular ion peaks and isotopic patterns (e.g., Cl has a distinct ³⁵Cl/³⁷Cl ratio) .
Advanced: How can reaction conditions be optimized to improve the yield of 2-(chloromethyl)-6-phenyl derivatives?
Yields depend on:
- Catalyst Selection : Lewis acids like ZnCl2 enhance electrophilic substitution at the 2-position (e.g., 89% yield for 4c in using 3,4,5-trimethoxyaniline) .
- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition (e.g., 81% yield for compound 6 in at 100°C) .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while protic solvents (e.g., ethanol) may reduce side products .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : For targets like dihydrofolate reductase (DHFR) or mPGES-1, use recombinant enzymes and monitor IC50 values via spectrophotometric methods (e.g., NADPH oxidation for DHFR in ) .
- Antifungal Testing : Follow protocols in , using agar diffusion or microdilution assays against Candida spp. .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .
Advanced: How does the chloromethyl group at the 2-position influence bioactivity compared to other substituents?
- Electrophilic Reactivity : The chloromethyl group may act as a leaving group, enabling covalent binding to enzyme nucleophiles (e.g., cysteine residues). In -aryl substitutions on pyrido[2,3-d]pyrimidinones showed enhanced mPGES-1 inhibition, suggesting similar potential for chloromethyl derivatives .
- Lipophilicity : Chlorine increases logP, improving membrane permeability. Compare with methoxy or hydroxyethyl groups (e.g., 3c in has lower logP due to -OH) .
Advanced: How can contradictory spectral data for similar derivatives be resolved?
- Reproducibility : Repeat synthesis under controlled conditions (e.g., anhydrous vs. humid) to assess hygroscopicity effects on melting points (e.g., compound 4d in : mp 254–256°C vs. 3a in : mp 200°C) .
- Isotopic Labeling : Use ¹³C NMR or deuterated solvents to distinguish overlapping signals (e.g., aromatic vs. aliphatic protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in for sulfanyl-substituted derivatives .
Basic: What are the typical purification methods for this compound?
- Recrystallization : Use ethanol/water mixtures (e.g., compound 4a in recrystallized to 87% purity) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 72% recovery for 2e in ) .
- HPLC : For enantiomeric purity if chiral centers are present .
Advanced: What computational tools aid in designing derivatives with improved target affinity?
- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., mPGES-1 in ) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
- DFT Calculations : Optimize geometry and assess frontier molecular orbitals for reactivity .
Basic: What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods due to potential HCl release during hydrolysis .
- PPE : Gloves and goggles to prevent skin/eye contact (refer to ’s hazard statements) .
- Waste Disposal : Follow protocols for halogenated waste (e.g., incineration with scrubbers) .
Advanced: How can structural modifications enhance metabolic stability?
- Blocking Metabolic Hotspots : Replace labile chloromethyl with trifluoromethyl (CF3) or cyclopropyl groups .
- Prodrug Strategies : Mask the chloromethyl group as a tertiary amine, which is cleaved in vivo .
- Isotere Replacement : Substitute thieno-pyrimidinone with pyrido-pyrimidinone to reduce hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
